N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
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Overview
Description
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core substituted with morpholine groups and a dimethoxyphenylethyl side chain, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and morpholine under controlled conditions. The dimethoxyphenylethyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazine ring or the side chains.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the triazine ring or the phenyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with molecular targets such as enzymes or receptors. The triazine core and morpholine groups may facilitate binding to specific sites, while the dimethoxyphenylethyl group could enhance the compound’s affinity and specificity. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound shares the dimethoxyphenylethyl group but lacks the triazine core and morpholine groups.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: Similar in having the dimethoxyphenylethyl group but differs in the rest of the structure.
Uniqueness
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of a triazine core with morpholine groups and a dimethoxyphenylethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O4/c1-28-17-4-3-16(15-18(17)29-2)5-6-22-19-23-20(26-7-11-30-12-8-26)25-21(24-19)27-9-13-31-14-10-27/h3-4,15H,5-14H2,1-2H3,(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTHSMGWAGJFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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